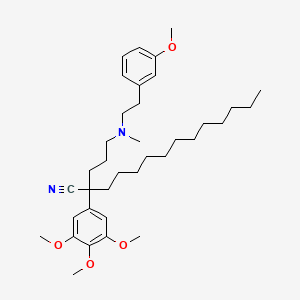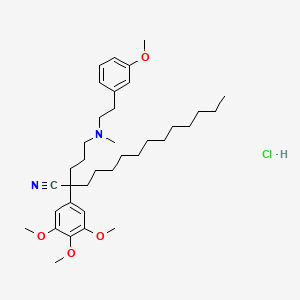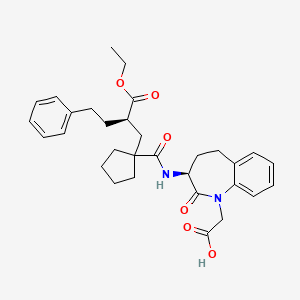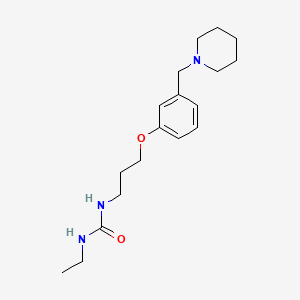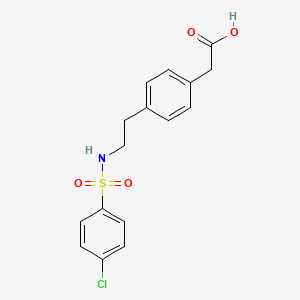
(5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
Daxalipram is a small molecule compound known for its selective inhibition of phosphodiesterase 4B (PDE4B). It is an R-isomer of mesopram and is also referred to as ®-mesopram .
Applications De Recherche Scientifique
Daxalipram has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of phosphodiesterase enzymes.
Biology: Daxalipram is studied for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Mécanisme D'action
Daxalipram exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for breaking down cAMP. By inhibiting PDE4B, daxalipram increases the levels of cAMP within cells, leading to enhanced signaling through cAMP-dependent pathways . This mechanism is particularly relevant in immune cells, where increased cAMP levels can modulate inflammatory responses .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Daxalipram plays a significant role in biochemical reactions by inhibiting the activity of phosphodiesterase 4B (PDE4B). This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into AMP, thereby regulating intracellular levels of cAMP. By inhibiting PDE4B, Daxalipram increases cAMP levels, leading to various downstream effects. The compound interacts with several biomolecules, including proteins and enzymes involved in the cAMP signaling pathway .
Cellular Effects
Daxalipram influences various cellular processes by modulating cAMP levels. Increased cAMP levels can affect cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Daxalipram has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-10. This modulation of cytokine production can lead to reduced inflammation and improved immune response .
Molecular Mechanism
The molecular mechanism of Daxalipram involves its binding to the active site of PDE4B, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of cAMP, resulting in elevated intracellular cAMP levels. The increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular functions. Daxalipram’s ability to modulate cAMP levels and downstream signaling pathways underlies its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daxalipram have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Daxalipram maintains its efficacy in modulating cAMP levels and reducing inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Daxalipram vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, Daxalipram may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Daxalipram is involved in metabolic pathways related to cAMP signaling. The compound interacts with enzymes such as PDE4B, which regulates cAMP levels. By inhibiting PDE4B, Daxalipram affects metabolic flux and metabolite levels associated with cAMP signaling. This modulation of metabolic pathways contributes to its therapeutic effects in inflammatory and autoimmune diseases .
Transport and Distribution
Daxalipram is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular targets. Additionally, Daxalipram may be transported by specific binding proteins or transporters that facilitate its localization within specific cellular compartments. This distribution pattern influences its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of Daxalipram is primarily within the cytoplasm, where it interacts with PDE4B and other components of the cAMP signaling pathway. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins. Post-translational modifications and targeting signals may also play a role in directing Daxalipram to specific subcellular compartments .
Méthodes De Préparation
The synthesis of daxalipram involves several steps. One of the synthetic routes includes the cyclization of a precursor compound to form the racemic oxazolidinone, which is then coupled with ®-1-(1-naphthyl)ethyl isocyanate to produce the desired compound . The reaction conditions typically involve the use of carbonyl diimidazole in tetrahydrofuran (THF) for the cyclization step . Industrial production methods for daxalipram are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Daxalipram undergoes various chemical reactions, including:
Oxidation: Daxalipram can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Daxalipram can participate in substitution reactions, particularly involving its methoxybenzene moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Daxalipram is similar to other PDE4 inhibitors, such as roflumilast and apremilast. its selectivity for PDE4B sets it apart from these compounds, which may have broader inhibitory profiles . Other similar compounds include:
Roflumilast: A PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Apremilast: Another PDE4 inhibitor used for treating psoriatic arthritis and plaque psoriasis.
Daxalipram’s unique selectivity for PDE4B makes it a promising candidate for targeting specific inflammatory pathways with potentially fewer side effects compared to less selective PDE4 inhibitors .
Propriétés
IUPAC Name |
(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319171 | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189940-24-7 | |
| Record name | Mesopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daxalipram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daxalipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAXALIPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






